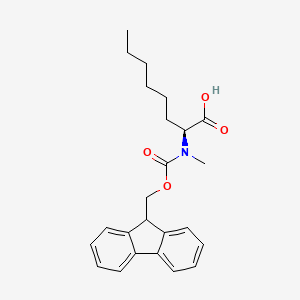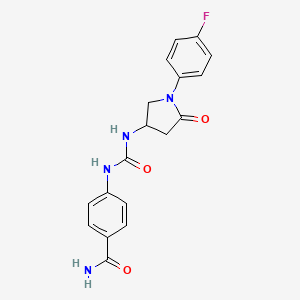
4-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide” is a compound that has been mentioned in the context of being a potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate . It was part of a novel series of benzamide derivatives designed and synthesized from the pyridazinone scaffold .
Chemical Reactions Analysis
The compound demonstrated potent inhibitory activity in vitro toward human class I HDAC isoforms and human myelodysplastic syndrome (SKM-1) cell line . It also strongly increased the intracellular level of acetyl-histone H3 and P21 simultaneously and effectively induced G1 cell cycle arrest and apoptosis .
Scientific Research Applications
Orexin Receptor Mechanisms in Binge Eating
Research on selective orexin receptor (OXR) antagonists, such as SB-649868, which shares a similar complex chemical structure with the compound , has shed light on the neural systems that motivate compulsive food seeking and intake. These findings suggest that selective antagonism at OXR could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Serotonin Receptors in Alzheimer's Disease
Another study used a selective serotonin 1A (5-HT(1A)) molecular imaging probe to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients, highlighting the potential of compounds like 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide for diagnostic purposes in neurodegenerative diseases (Kepe et al., 2006).
Histone Deacetylase Inhibitors in Cancer
The compound MGCD0103, a histone deacetylase (HDAC) inhibitor, has shown promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis. This research underscores the therapeutic potential of compounds with the ability to modulate epigenetic states in cancer treatment (Zhou et al., 2008).
Met Kinase Superfamily Inhibitors in Cancer
Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, like BMS-777607, has highlighted their efficacy in inhibiting the Met kinase superfamily. These compounds demonstrate significant antitumor activity in vivo and have advanced into clinical trials, indicating their potential in cancer therapeutics (Schroeder et al., 2009).
Orexin Receptor Antagonists in Insomnia
The study of SB-649868, focusing on its metabolism and pharmacokinetics, illustrates the development of novel orexin receptor antagonists for the treatment of insomnia. This research provides valuable insights into the drug development process, from synthesis to clinical application (Renzulli et al., 2011).
Mechanism of Action
Future Directions
The compound exhibited excellent in vivo antitumor activity and showed better antitumor efficacy on mouse models with intact immune system than those with thymus deficiencies . It also displayed a favorable pharmacokinetic profile in ICR mice and SD rat, respectively, minimal metabolic property differences among hepatocytes from five species . This suggests that the compound may serve as a new drug candidate for further investigation .
properties
IUPAC Name |
4-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3/c19-12-3-7-15(8-4-12)23-10-14(9-16(23)24)22-18(26)21-13-5-1-11(2-6-13)17(20)25/h1-8,14H,9-10H2,(H2,20,25)(H2,21,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZRIRSWODSTLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


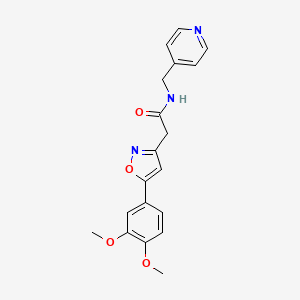
![2-piperidino-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2381925.png)
![Methyl 2-[(cyanoacetyl)amino]-5-propylthiophene-3-carboxylate](/img/structure/B2381926.png)
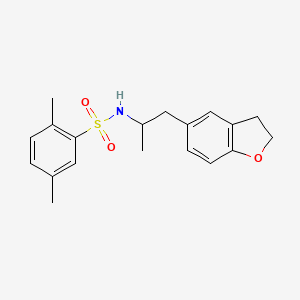
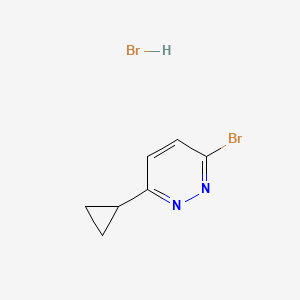
![1-(4-fluorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381929.png)
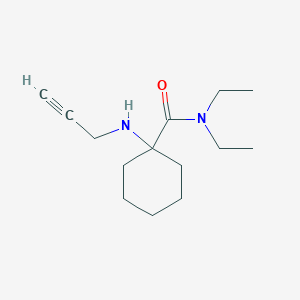
![4-Chloro-2-[(4-methylbenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2381933.png)

![8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2381940.png)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2381942.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2381943.png)
